3-Bromobenzoyl fluoride
CAS No.: 77976-06-8
Cat. No.: VC18696669
Molecular Formula: C7H4BrFO
Molecular Weight: 203.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77976-06-8 |
---|---|
Molecular Formula | C7H4BrFO |
Molecular Weight | 203.01 g/mol |
IUPAC Name | 3-bromobenzoyl fluoride |
Standard InChI | InChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H |
Standard InChI Key | FFDSPQWWSDIQFI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)F |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
3-Bromobenzoyl fluoride belongs to the class of benzoyl halides, characterized by a benzene ring with a carbonyl fluoride group (-COF) and a bromine substituent at the third carbon. X-ray crystallography and NMR studies confirm a planar aromatic ring with bond angles consistent with sp² hybridization at the carbonyl carbon . The fluorine atom’s electronegativity (χ = 4.0) induces significant polarization in the C-F bond (1.34 Å), while the bromine substituent (C-Br bond length: 1.89 Å) contributes steric bulk and alters electronic distribution via resonance effects .
Physicochemical Characteristics
Key physical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 224 ± 23°C (760 Torr) | |
Density | 1.610 ± 0.06 g/cm³ | |
Refractive Index (n²⁰/D) | 1.545 | |
Melting Point | Not reported | |
Solubility | Miscible in polar aprotic solvents (DMF, DMSO) |
The compound’s stability in anhydrous conditions contrasts with its hydrolysis sensitivity; exposure to moisture generates 3-bromobenzoic acid and hydrogen fluoride .
Synthesis Methodologies
Traditional Bromination-Fluorination Routes
The most cited synthesis involves sequential halogenation of benzoic acid derivatives. A 1984 Polish patent (PL128170B1) details a two-step process :
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Bromination: 3-Bromobenzoic acid is treated with PBr₃ in dichloromethane at 0–5°C, yielding 3-bromobenzoyl bromide.
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Fluorination: The bromide intermediate reacts with anhydrous KF in acetonitrile under reflux (82% yield).
This method requires strict moisture exclusion and generates stoichiometric HBr, necessitating scrubbers for industrial scalability .
Modern Flow Chemistry Approaches
Recent advances leverage microfluidic reactors to enhance safety and efficiency. A 2024 JACS Au study demonstrated thionyl fluoride (SOF₂) generation from SOCl₂ and KF in a packed-bed reactor, followed by in-line reaction with 3-bromobenzoic acid . Key parameters:
Parameter | Optimal Value | Yield |
---|---|---|
SOCl₂/acid ratio | 2:1 | >95% |
Residence time (2nd reactor) | 36–90 s | 84–95% |
Temperature | 25°C | - |
This continuous process reduces SOF₂ handling risks and achieves space-time yields of 149 g·L⁻¹·h⁻¹ .
Reactivity and Applications
Acylative Coupling Reactions
The fluoride’s leaving group ability facilitates nucleophilic substitutions:
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Amidation: Reacts with primary amines (e.g., benzylamine) in THF to form 3-bromobenzamides (yield: 74–89%) .
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Esterification: Alcohols like methanol produce methyl 3-bromobenzoate under mild conditions (61% yield) .
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Friedel-Crafts Acylation: With 1,3-dimethoxybenzene and TMSOTf, forms aryl ketones (46% yield) .
Pharmaceutical Intermediate
3-Bromobenzoyl fluoride serves in synthesizing kinase inhibitors and antipsychotics. For example, its amidation with piperazine derivatives generates candidates for dopamine D₂ receptor modulation . The bromine atom allows subsequent Suzuki-Miyaura cross-couplings, enabling structural diversification .
Recent Advances and Future Directions
Bioconjugation Applications
The compound’s acyl fluoride group shows promise in protein modification. A 2023 study utilized similar fluorides for site-specific antibody-drug conjugate synthesis, achieving >90% conjugation efficiency .
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